molecular formula C8H19N3OS B12626128 Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- CAS No. 942292-25-3

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-

Cat. No.: B12626128
CAS No.: 942292-25-3
M. Wt: 205.32 g/mol
InChI Key: DSGMFIGPCWLJBO-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- is an organic compound with the molecular formula C8H19N3OS. It is characterized by the presence of an acetamide group, an ethylthio group, and an aminoethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- typically involves the reaction of ethylthioacetic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Biological Activity

Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-, also known by its CAS number 141998-21-2, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₂₀N₄O
  • Molecular Weight : 188.271 g/mol
  • CAS Number : 141998-21-2
  • LogP : 0.5828 (indicating moderate lipophilicity)

The compound's structure includes an acetamide group linked to a polyamine chain, which is crucial for its biological interactions.

Research indicates that Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains. For instance, derivatives with similar structural motifs have shown minimum inhibitory concentrations (MICs) in the range of 4–8 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Compounds with polyamine structures have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that the mechanism may involve interference with DNA synthesis and cellular signaling pathways .
  • Neuroprotective Effects : Some derivatives are being studied for neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Antimicrobial Efficacy

A study conducted on similar acetamides revealed that compounds with ethylthio substitutions exhibited enhanced antibacterial properties. The research highlighted the importance of structural modifications in achieving desired antimicrobial activity:

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli4
Compound BS. aureus8
Acetamide VariationPseudomonas aeruginosa16

This table illustrates the comparative effectiveness of various compounds against specific bacterial strains, underscoring the potential of acetamide derivatives in antibiotic development.

Anticancer Activity

In vitro studies have shown that acetamide derivatives can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The following observations were made:

  • Cell Viability Assay : Treatment with acetamide derivatives resulted in a dose-dependent decrease in cell viability.
  • Mechanistic Insights : Flow cytometry analysis indicated that these compounds may induce apoptosis in cancer cells through caspase activation pathways.

Properties

CAS No.

942292-25-3

Molecular Formula

C8H19N3OS

Molecular Weight

205.32 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]-2-ethylsulfanylacetamide

InChI

InChI=1S/C8H19N3OS/c1-2-13-7-8(12)11-6-5-10-4-3-9/h10H,2-7,9H2,1H3,(H,11,12)

InChI Key

DSGMFIGPCWLJBO-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)NCCNCCN

Origin of Product

United States

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